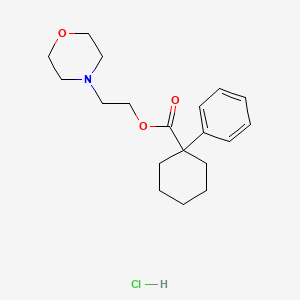

PRE-084 Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJWFJNHTBKCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017460 | |

| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75136-54-8 | |

| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRE-084 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PRE-084 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRE-084 hydrochloride is a potent and highly selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. Its engagement with the σ1R initiates a cascade of downstream signaling events, culminating in significant neuroprotective, anti-amnesic, and antidepressant-like effects observed in a variety of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological actions of PRE-084, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Selective Sigma-1 Receptor Agonism

This compound exerts its biological effects through high-affinity binding to and activation of the sigma-1 receptor.[1] The σ1R is not a conventional G-protein coupled receptor or ion channel but rather a ligand-operated intracellular chaperone protein.[2][3] Under basal conditions, the σ1R is associated with the binding immunoglobulin protein (BiP), also known as GRP78, an endoplasmic reticulum chaperone.[4] The binding of agonists like PRE-084 induces the dissociation of the σ1R from BiP, allowing the receptor to translocate and interact with various client proteins, thereby modulating a range of cellular functions.[3][4]

Binding Affinity and Selectivity

PRE-084 exhibits high and specific affinity for the σ1R with negligible interaction with the sigma-2 receptor (σ2R) and other receptor systems, making it a valuable pharmacological tool for elucidating the physiological roles of the σ1R.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 44 nM | Sigma Receptor Assay | [1] |

| Ki | 2.2 nM | Sigma-1 Receptor (σ1R) | |

| Ki | 13091 nM | Sigma-2 Receptor (σ2R) | |

| IC50 | > 100,000 nM | PCP Receptors |

Downstream Signaling Pathways and Cellular Effects

The activation of the σ1R by PRE-084 initiates a complex array of downstream signaling pathways that collectively contribute to its observed neuroprotective and therapeutic effects.

Modulation of NMDA Receptors and Calcium Homeostasis

A key mechanism of PRE-084's action involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function. The σ1R can form a complex with the NMDAR at the cell surface, and agonist stimulation by PRE-084 enhances NMDAR-mediated currents. This modulation is thought to be crucial for synaptic plasticity, learning, and memory. By stabilizing NMDAR signaling, PRE-084 can protect against excitotoxicity, a common pathway in many neurodegenerative diseases. Furthermore, the σ1R is strategically located at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for intracellular calcium signaling. PRE-084-mediated σ1R activation helps maintain calcium homeostasis between the ER and mitochondria, preventing mitochondrial dysfunction and subsequent cell death.

Neurotrophic Factor Upregulation

Treatment with PRE-084 has been shown to increase the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). These proteins are essential for neuronal survival, growth, and differentiation. The upregulation of BDNF and GDNF is a significant contributor to the neuroprotective and regenerative effects of PRE-084.

Anti-Apoptotic and Anti-Inflammatory Effects

PRE-084 demonstrates potent anti-apoptotic properties by reducing the expression of pro-apoptotic proteins like Bax and inhibiting the activation of executioner caspases, such as caspase-3. Additionally, it exerts anti-inflammatory effects by suppressing the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of PRE-084. Specific details may need to be optimized for different experimental systems.

Sigma-1 Receptor Binding Assay

This protocol is used to determine the binding affinity of PRE-084 for the sigma-1 receptor.

-

Materials: Guinea pig brain membranes (or other tissue/cell preparation expressing σ1R), --INVALID-LINK---pentazocine (radioligand), this compound, non-labeled (+)-pentazocine (for non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation fluid, liquid scintillation counter, glass fiber filters.

-

Procedure:

-

Prepare serial dilutions of PRE-084.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and either buffer (for total binding), unlabeled (+)-pentazocine (for non-specific binding), or varying concentrations of PRE-084.

-

Incubate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding and determine the Ki value for PRE-084 using competitive binding analysis software.[5]

-

Western Blot for BDNF Expression

This protocol is used to quantify changes in BDNF protein levels in brain tissue following PRE-084 treatment.

-

Materials: Brain tissue homogenates from control and PRE-084-treated animals, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against BDNF, primary antibody against a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure:

-

Homogenize brain tissue in lysis buffer and determine protein concentration using the BCA assay.[6]

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BDNF antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify band intensities and normalize BDNF levels to the loading control.[7][8]

-

TUNEL Assay for Apoptosis

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells or tissue sections.

-

Materials: Cell culture or tissue sections from control and PRE-084-treated groups, paraformaldehyde (for fixation), Triton X-100 (for permeabilization), TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., BrdU-Red), DAPI (for nuclear counterstaining), fluorescence microscope.

-

Procedure:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100 in PBS.

-

Incubate with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Wash to remove unincorporated nucleotides.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials: Cell lysates from control and PRE-084-treated cells, lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric), reaction buffer, microplate reader.

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

In a 96-well plate, add cell lysate to the reaction buffer.

-

Add the caspase-3 substrate to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

-

Calculate caspase-3 activity relative to the control.[12][13][14][15][16]

-

Electrophysiological Recording of NMDA Receptor Currents

This protocol is used to measure the effect of PRE-084 on NMDA receptor-mediated currents in neurons.

-

Materials: Brain slices containing the region of interest, artificial cerebrospinal fluid (aCSF), patch pipettes, patch-clamp amplifier and data acquisition system, NMDA, glycine (B1666218), AMPA/kainate receptor antagonist (e.g., CNQX), GABAA receptor antagonist (e.g., picrotoxin), this compound.

-

Procedure:

-

Prepare acute brain slices and maintain them in oxygenated aCSF.

-

Obtain whole-cell patch-clamp recordings from neurons in the region of interest.

-

Perfuse the slice with aCSF containing CNQX and picrotoxin (B1677862) to isolate NMDA receptor currents.

-

Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.

-

Evoke synaptic currents by stimulating afferent fibers or apply NMDA and glycine directly to the bath.

-

Record baseline NMDA receptor-mediated currents.

-

Bath-apply PRE-084 and record the currents again.

-

Analyze the amplitude and kinetics of the NMDA receptor currents before and after PRE-084 application.[17][18][19][20]

-

Conclusion

This compound is a selective and potent sigma-1 receptor agonist with a multifaceted mechanism of action that converges on promoting neuronal survival and function. Its ability to modulate NMDA receptors, enhance neurotrophic factor signaling, and suppress apoptotic and inflammatory pathways underscores its therapeutic potential for a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a framework for the continued investigation of PRE-084 and the broader role of the sigma-1 receptor in cellular homeostasis and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. TUNEL staining [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. caspase3 assay [assay-protocol.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. abcam.com [abcam.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

PRE-084 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRE-084 hydrochloride is a potent and highly selective agonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein. Since its discovery, PRE-084 has become an invaluable pharmacological tool for elucidating the physiological roles of the σ₁ receptor and exploring its therapeutic potential in a range of CNS and peripheral disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its pharmacological properties and the intracellular signaling pathways it modulates.

Discovery and Development

PRE-084 was first identified and characterized by Su and colleagues in 1991 as part of a systematic investigation into phencyclidine (PCP) analogs.[1][2] The research aimed to dissociate the psychotomimetic effects of PCP, mediated by the PCP receptor (now known as the NMDA receptor ionophore site), from its affinity for the then-enigmatic sigma receptor.

The development strategy involved the insertion of different chemical linkers between the cycloalkyl ring and the amine group of the PCP scaffold. This led to the key discovery that the introduction of a carboxyl ethylene (B1197577) linker dramatically reduced affinity for the PCP receptor while significantly enhancing affinity and selectivity for the sigma receptor.[3] This structure-activity relationship study culminated in the identification of 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate, designated PRE-084, as a ligand with high affinity for the sigma receptor and negligible affinity for the PCP receptor and a wide range of other neurotransmitter receptors.[2][3]

Chemical Synthesis

The synthesis would likely involve the esterification of 1-phenylcyclohexane-1-carboxylic acid with 2-(4-morpholino)ethanol. The resulting ester, PRE-084 free base, would then be treated with hydrochloric acid to yield the hydrochloride salt, improving its solubility and stability for experimental use.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Pharmacological Profile

PRE-084 is characterized by its high affinity and selectivity for the σ₁ receptor. The following tables summarize key quantitative data regarding its binding profile and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of PRE-084

| Receptor/Site | Binding Affinity (IC₅₀/Kᵢ) | Reference(s) |

| Sigma-1 (σ₁) Receptor | IC₅₀: 44 nM | [2][3] |

| Sigma-1 (σ₁) Receptor | Kᵢ: 2.2 nM | [4][5] |

| Sigma-2 (σ₂) Receptor | Kᵢ: 13091 nM | [4][5] |

| PCP Receptor | IC₅₀: > 100,000 nM | [2][3] |

| Other Receptors | IC₅₀: > 10,000 nM | [2][3] |

Table 2: Pharmacokinetic Parameters of PRE-084 in Mice

| Parameter | Value | Reference(s) |

| Administration Route | Intraperitoneal | [6] |

| Cₘₐₓ | 659.0 ± 117.1 ng/mL | [6] |

| Tₘₐₓ | 5 minutes | [6] |

| Half-life (t₁/₂) | 195.5 minutes | [6] |

| Brain Concentration at Tₘₐₓ | 773.6 ± 26.8 ng/g | [6] |

| Spinal Cord Concentration at Tₘₐₓ | 871.5 ± 77.3 ng/g | [6] |

| Plasma Concentration at Tₘₐₓ | 651.5 ± 72.6 ng/mL | [6] |

Mechanism of Action and Signaling Pathways

The σ₁ receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity. PRE-084, as a selective agonist, initiates a cascade of intracellular events upon binding to the σ₁ receptor.

Activation of the Sigma-1 Receptor

Under basal conditions, the σ₁ receptor is associated with the binding immunoglobulin protein (BiP), also known as GRP78. The binding of PRE-084 to the σ₁ receptor induces a conformational change, leading to the dissociation of BiP. This dissociation is a critical step in the activation of the σ₁ receptor, allowing it to interact with and modulate the function of various downstream effector proteins.[6]

Caption: Activation of the Sigma-1 receptor by PRE-084.

Downstream Signaling Cascades

The activated σ₁ receptor modulates a variety of downstream signaling pathways, contributing to its diverse pharmacological effects, including neuroprotection, anti-amnesic effects, and antidepressant-like actions.

Key downstream signaling pathways influenced by PRE-084 include:

-

Modulation of Ion Channels: The activated σ₁ receptor can translocate to the plasma membrane and interact with various ion channels, including NMDA receptors and voltage-gated calcium channels, thereby influencing neuronal excitability and calcium homeostasis.

-

Neurotrophic Factor Upregulation: PRE-084 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

-

Activation of Pro-Survival Kinases: PRE-084 can activate pro-survival signaling cascades, including the Akt-eNOS and ERK pathways.

-

NF-κB Pathway Activation: In certain cellular contexts, PRE-084 has been demonstrated to activate the NF-κB signaling pathway, which is involved in cellular stress responses and inflammation.[7]

-

Nrf2 Signaling: PRE-084 can also modulate the Nrf2 antioxidant response element (ARE) pathway, contributing to its neuroprotective effects against oxidative stress.

Caption: Downstream signaling pathways modulated by PRE-084.

Experimental Protocols

Conclusion

This compound remains a cornerstone in the study of sigma-1 receptor function. Its high selectivity and well-characterized pharmacological profile make it an indispensable tool for researchers in neuroscience, pharmacology, and drug discovery. Further investigation into the intricate signaling networks modulated by PRE-084 will continue to unveil the therapeutic potential of targeting the sigma-1 receptor for a variety of debilitating diseases.

References

- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]

- 6. 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | C19H27NO3 | CID 126402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

PRE-084 Hydrochloride: A Technical Guide to its Sigma-1 and Sigma-2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PRE-084 hydrochloride for sigma-1 (σ1) and sigma-2 (σ2) receptors. PRE-084 is widely recognized as a highly selective agonist for the sigma-1 receptor, a unique intracellular chaperone protein with significant therapeutic potential. This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and visualizes relevant pathways and workflows.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the binding affinity of this compound for sigma-1 and sigma-2 receptors, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. A lower Ki or IC50 value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50) | Selectivity (σ2/σ1 Ki) |

| This compound | Sigma-1 (σ1) | 2.2 nM[1][2] | 44 nM[1][3][4][5][6] | ~5950-fold |

| Sigma-2 (σ2) | 13091 nM[1][2] |

Note: The IC50 value of 44 nM was determined in a general sigma receptor assay. The high degree of selectivity is evident from the significantly different Ki values for the two receptor subtypes.

Experimental Protocols: Radioligand Binding Assays

The determination of PRE-084's binding affinity for sigma receptors is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Objective: To determine the affinity (Ki) of a test compound (PRE-084) for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

Test Compound: this compound

-

Radioligand for Sigma-1: Typically --INVALID-LINK---pentazocine, a selective sigma-1 ligand.

-

Radioligand for Sigma-2: Often [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, used in the presence of a masking agent for sigma-1 sites (e.g., (+)-pentazocine).

-

Receptor Source: Homogenates of tissues with high expression of sigma receptors, such as guinea pig brain or liver, or cell lines engineered to express the specific receptor subtype.

-

Assay Buffer: Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Procedure for Competitive Binding Assay:

-

Membrane Preparation: The tissue or cells expressing the target receptors are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (PRE-084).

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of a competitive binding assay and the signaling pathway associated with the sigma-1 receptor.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Simplified Sigma-1 receptor signaling pathway upon agonist binding.

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]

The Sigma-1 Receptor Agonist PRE-084: A Deep Dive into Activated Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] Its strategic location allows it to play a crucial role in cellular stress responses and the regulation of intracellular signaling cascades. PRE-084 is a highly selective and potent agonist for the S1R, making it an invaluable tool for elucidating the receptor's function and exploring its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the core signaling pathways activated by PRE-084, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data on PRE-084 and Sigma-1 Receptor Interaction

The affinity and selectivity of PRE-084 for the sigma-1 receptor have been characterized through various binding assays. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 2.2 nM | Not specified | [3] |

| 53.2 nM | Not specified | [5] | |

| IC50 (Half-maximal Inhibitory Concentration) | 44 nM | Not specified | [6][7] |

| Selectivity | ~600-fold selective for σ1 over σ2 receptors | Not specified | [5] |

| IC50 > 100,000 nM for PCP receptors | Not specified | [7] | |

| IC50 > 10,000 nM for a variety of other receptor systems | Not specified | [7] |

Core Signaling Pathways Activated by PRE-084

Activation of the sigma-1 receptor by PRE-084 initiates a cascade of downstream signaling events that collectively contribute to its observed neuroprotective, anti-amnesic, and anti-inflammatory effects. The primary pathways are detailed below.

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The S1R is a key modulator of the ER stress response. Under conditions of cellular stress, PRE-084 binding to S1R can influence the Unfolded Protein Response (UPR) through its interaction with key sensor proteins.

-

Interaction with IRE1: The S1R can associate with the inositol-requiring enzyme 1 (IRE1), a primary sensor of ER stress. Activation by PRE-084 can modulate IRE1's endonuclease activity, influencing the splicing of X-box binding protein 1 (XBP1) mRNA and subsequent transcription of UPR target genes.

-

Modulation of the ATF4 Pathway: PRE-084 treatment has been shown to increase the expression of Activating Transcription Factor 4 (ATF4), a key transcription factor in the PERK arm of the UPR. This leads to the upregulation of genes involved in antioxidant responses and protein folding.[8]

Calcium Signaling at the Mitochondria-Associated Membrane (MAM)

The S1R is strategically located at the MAM, where it regulates calcium flux between the ER and mitochondria. PRE-084 plays a critical role in this process.

-

Interaction with IP3 Receptor (IP3R): The S1R interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel that releases calcium from the ER.

-

Modulation of Calcium Influx: PRE-084 binding to S1R enhances the functional coupling between S1R and IP3R, leading to a potentiation of calcium influx from the ER into the mitochondria.[9] This increased mitochondrial calcium concentration stimulates ATP production and is crucial for cell survival.

-

Neurosteroid-like Effects: The activation of S1R by PRE-084 can mimic the effects of neurosteroids like DHEA, which also increase intracellular calcium responses.[10]

Neurotrophic Factor Signaling

A significant component of PRE-084's neuroprotective effects is mediated through the upregulation of neurotrophic factors and the activation of their downstream signaling cascades.

-

Upregulation of BDNF and GDNF: Treatment with PRE-084 has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF).[8]

-

Activation of TrkB Signaling: BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling. PRE-084 can enhance neurite elongation through TrkB signaling.[7]

-

Activation of ERK/CREB and Akt Pathways: The activation of TrkB leads to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways. The ERK/CREB pathway is particularly important, as phosphorylated CREB (cAMP response element-binding protein) translocates to the nucleus to promote the transcription of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop.[11]

Protein Kinase C (PKC) Signaling

The activation of Protein Kinase C (PKC) is another important pathway through which PRE-084 exerts its neuroprotective and neurite-promoting effects.

-

PKC-dependent Neuroprotection and Neurite Outgrowth: Studies have shown that the neuroprotective effects of PRE-084 against glutamate (B1630785) excitotoxicity and its ability to promote neurite elongation in motor neurons are dependent on PKC signaling.[7]

-

Phosphorylation of NMDA Receptor Subunits: PRE-084 can induce the PKC-specific phosphorylation of the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor, which can modulate receptor function and downstream calcium influx.[7][12]

NRF2-Mediated Antioxidant Response

PRE-084 has been shown to bolster the cellular antioxidant defense system through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

-

Upregulation of NRF2: PRE-084 treatment can increase the transcript levels of NRF2.

-

Induction of Antioxidant Genes: Activated NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[8]

Detailed Experimental Protocols

To facilitate the study of PRE-084's effects on sigma-1 receptor signaling, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is designed to determine the binding affinity (Ki) of PRE-084 for the sigma-1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes).[13]

-

[³H]-(+)-Pentazocine (radioligand).[13]

-

PRE-084 hydrochloride.

-

Haloperidol (B65202) (for determining non-specific binding).[13]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a suitable buffer, and protein concentration is determined.[14]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of [³H]-(+)-Pentazocine (e.g., 1-5 nM).

-

Increasing concentrations of PRE-084 (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of PRE-084.[13]

-

For total binding, add vehicle instead of PRE-084 or haloperidol.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to reach equilibrium.[13]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PRE-084. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) following PRE-084 treatment.

Materials:

-

Cell line of interest (e.g., neuronal cells).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of PRE-084 for different time points.[15]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

-

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]

- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sigma-1 receptor agonist PRE084 is protective against mutant huntingtin-induced cell degeneration: involvement of calpastatin and the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of PRE-084 Hydrochloride in Rodent Models

PRE-084 hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is widely utilized in preclinical research to investigate the therapeutic potential of σ1 receptor activation in a variety of central nervous system (CNS) disorders.[2] This document provides a detailed overview of the available pharmacokinetic data for PRE-084 in rodent models, focusing on its absorption, distribution, and elimination profile.

Pharmacokinetic Profile in Mice

A key study by Marra et al. investigated the pharmacokinetic profile of PRE-084 in CD1 mice following intraperitoneal administration. This study provides the most comprehensive dataset currently available on the pharmacokinetics of this compound in a rodent model.[1]

Data Presentation

The quantitative pharmacokinetic parameters from this study are summarized in the tables below for clear comparison.

Table 1: Plasma Pharmacokinetic Parameters of PRE-084 in CD1 Mice

| Parameter | Value |

| Dose | 10 mg/kg |

| Route of Administration | Intraperitoneal (IP) |

| Cmax (Maximum Plasma Concentration) | 659.0 ± 117.1 ng/mL |

| Tmax (Time to Maximum Concentration) | 5 minutes |

| AUC (Area Under the Curve) | 45516.4 ± 8386.4 ng/mL*min |

| Half-life (t½) | 195.517.5 minutes |

| Data from Marra et al.[1] |

Table 2: Tissue Distribution of PRE-084 in CD1 Mice at Tmax (5 minutes)

| Tissue | Concentration |

| Plasma | 651.5 ± 72.6 ng/mL |

| Brain | 773.6 ± 26.8 ng/g |

| Spinal Cord | 871.5 ± 77.3 ng/g |

| Data from Marra et al.[1] |

The data indicate that PRE-084 is rapidly absorbed following intraperitoneal injection, reaching peak plasma concentrations within 5 minutes.[1] Notably, the compound demonstrates rapid and significant distribution to the central nervous system, with concentrations in the brain and spinal cord exceeding those in the plasma at the time of maximum concentration.[1] This efficient CNS penetration is a critical characteristic for a compound being investigated for neurological disorders.

Experimental Protocols

The methodologies employed in the key pharmacokinetic study are detailed below to provide context for the presented data.

Experimental Workflow for Pharmacokinetic Analysis of PRE-084 in Mice

Methodology Details:

-

Animal Model : The study utilized CD1 mice.[1]

-

Drug Formulation and Administration : PRE-084 was administered as a 10 mg/mL solution via intraperitoneal injection.[1]

-

Sample Collection : Blood samples were serially collected from the retro-mandibular plexus at seven distinct time points, concluding at 8 hours post-administration.[1] Brain and spinal cord tissues were also collected to assess CNS distribution.[1]

-

Bioanalytical Method : The concentration of PRE-084 in plasma and tissue homogenates was quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1] The stability of PRE-084 in biological matrices was confirmed for at least 24 hours.[1]

Signaling and Mechanism of Action

PRE-084 exerts its effects by binding to and activating the σ1 receptor. The σ1 receptor is a chaperone protein that modulates a variety of cellular functions, including intracellular calcium signaling, ion channel activity, and neuronal survival pathways.[3][4] Activation of the σ1 receptor by PRE-084 has been shown to promote the dissociation of the receptor from the binding immunoglobulin protein (BiP), allowing it to act as a chaperone.[1] This activation is linked to neuroprotective effects through the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF), and the modulation of downstream effector pathways such as Akt and extracellular signal-regulated kinases (ERK) 1/2.[1]

Conceptual Signaling Pathway of PRE-084

References

- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of PRE-084 Hydrochloride in Central Nervous System Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRE-084 hydrochloride is a potent and highly selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membrane.[1][2] Its selective activation of σ1R has positioned PRE-084 as a critical pharmacological tool for investigating the therapeutic potential of this receptor in a wide array of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the pharmacodynamics of PRE-084, focusing on its mechanism of action, key signaling pathways, and its effects in preclinical models of various CNS pathologies. The information is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel neurotherapeutics.

Core Mechanism of Action

PRE-084 exerts its effects primarily through the activation of the sigma-1 receptor. Unlike traditional receptors located on the cell surface, σ1R acts as an intracellular chaperone, modulating a variety of cellular functions. The binding of PRE-084 to σ1R is characterized by a high affinity, with a reported IC50 of 44 nM.[1] This interaction initiates a cascade of downstream signaling events that are largely responsible for its observed neuroprotective and neurorestorative effects. A key aspect of its action involves the modulation of intracellular calcium signaling, the potentiation of neurotrophic factor expression, and the regulation of cellular stress responses.[1][3][4]

Signaling Pathways Modulated by PRE-084

The activation of the sigma-1 receptor by PRE-084 triggers multiple intracellular signaling cascades that contribute to its neuroprotective effects. These pathways are crucial for neuronal survival, plasticity, and resilience against pathological insults.

Caption: PRE-084 signaling cascade leading to neuroprotection.

Pharmacodynamics in Preclinical CNS Disorder Models

The therapeutic potential of PRE-084 has been extensively investigated in various animal models of CNS disorders. The following sections summarize the key findings, with quantitative data presented in structured tables.

Alzheimer's Disease

In preclinical models of Alzheimer's disease, PRE-084 has demonstrated the ability to mitigate key pathological features and improve cognitive function. It has been shown to attenuate β-amyloid-induced cell death, reduce tau hyperphosphorylation, and ameliorate learning and memory deficits.[1][5]

| Model | Dosage | Route | Key Findings | Reference |

| Aβ(25-35)-induced mouse model | 0.5 mg/kg | i.p. | Ameliorated learning deficits and lipid peroxidation. | [1] |

| Aβ(1-42)-injected mouse model | 1 mg/kg | i.p. | Stimulated hippocampal cell proliferation and differentiation; reduced astrogliosis. | [5] |

| Aged rats | 1 mg/kg | i.p. | Attenuated amnesia. | [1] |

Parkinson's Disease

PRE-084 has shown significant neurorestorative effects in rodent models of Parkinson's disease. Chronic treatment has been found to improve motor function, increase the density of dopaminergic fibers, and upregulate neurotrophic factors.

| Model | Dosage | Route | Key Findings | Reference |

| 6-OHDA-lesioned mice | 0.3 mg/kg/day | s.c. | Improved spontaneous forelimb use; increased striatal dopamine (B1211576) levels; upregulated BDNF and GDNF. | [6][7] |

| MPTP-induced mouse model | Not specified | Not specified | Exerted neurorestorative effects. | Not specified |

Stroke

In animal models of ischemic stroke, PRE-084 has demonstrated potent neuroprotective effects, leading to reduced infarct volume and improved neurological outcomes. Its mechanisms in this context include the modulation of inflammatory responses and protection against excitotoxicity.[1][8][9]

| Model | Dosage | Route | Key Findings | Reference |

| Embolic stroke in rats | 5 mg/kg | i.p. | Reduced infarct volume and neurological deficits; decreased pro-inflammatory and increased anti-inflammatory cytokines. | [8][9] |

| Cerebral ischemia/reperfusion in mice | Not specified | Not specified | Protected against endoplasmic reticulum stress-mediated apoptosis. | [1] |

| Diabetic mice with stroke | Not specified | Not specified | Promoted white-matter integrity and oligodendrogenesis. | [10] |

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, PRE-084 has been shown to improve motor function and extend survival. These beneficial effects are associated with enhanced motor neuron survival and modulation of neuroinflammation.[11][12][13]

| Model | Dosage | Route | Key Findings | Reference |

| SOD1-G93A mice | 0.25 mg/kg | i.p. | Improved locomotor function and motor neuron survival; extended survival by >15%. | [1][13] |

| Wobbler mouse model | 0.5 mg/kg | i.p. | Improved motor neuron survival and grip strength; increased BDNF levels. | [12] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of PRE-084 to the sigma-1 receptor.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.[14]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of PRE-084.[15][16]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14][15]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14][15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

Data Analysis: Determine the concentration of PRE-084 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.[14]

Behavioral Assessments

This test assesses forelimb use asymmetry in rodent models of Parkinson's disease.[17][18][19]

Protocol:

-

Videotape the session for a predetermined duration (e.g., 5-10 minutes).[7]

-

Score the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.[7][17]

-

Calculate the percentage of contralateral forelimb use to assess the degree of motor deficit and the effect of the treatment.[17]

This test evaluates spatial learning and memory in rodent models of Alzheimer's disease.[20][21][22][23]

Protocol:

-

Use a circular pool filled with opaque water containing a hidden platform.[20]

-

Train the animals over several days to find the hidden platform using spatial cues around the room.[22]

-

Record the escape latency (time to find the platform) and path length during the training trials.[22]

-

On the final day, remove the platform and conduct a probe trial to assess memory retention by measuring the time spent in the target quadrant.[22]

This test is used to assess motor coordination, balance, and endurance.[24][25][26][27][28]

Protocol:

-

Place the animal on a rotating rod.[27]

-

The rod accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[25][28]

-

Record the latency to fall from the rod.[27]

Cellular and Molecular Assays

This technique is used to visualize and quantify the activation of microglia, a key component of neuroinflammation.

Protocol:

-

Perfuse and fix the brain tissue with 4% paraformaldehyde.[29]

-

Prepare tissue sections (e.g., 20-50 µm thick).[29]

-

Perform antigen retrieval if necessary.[29]

-

Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1 or CD68).[29][30][31][32]

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the stained microglia using microscopy and image analysis software.

This assay is used to measure the activation of signaling proteins by detecting their phosphorylation state.[33][34][35][36][37]

Caption: Workflow for a Western blot analysis.

Protocol:

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.[33]

-

Protein Quantification: Determine the protein concentration of the lysates.[33]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[36]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[33]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[33]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[33]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[33]

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[37]

Conclusion

This compound serves as an invaluable research tool for elucidating the complex roles of the sigma-1 receptor in the CNS. Its demonstrated efficacy in a range of preclinical models of neurodegenerative and neurological disorders highlights the therapeutic potential of targeting this unique intracellular chaperone. The multifaceted pharmacodynamics of PRE-084, encompassing the modulation of neurotrophic factor signaling, cellular stress responses, and neuronal excitability, provides a strong rationale for the continued investigation of sigma-1 receptor agonists as a novel therapeutic strategy for debilitating CNS diseases. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further unraveling the therapeutic promise of this compound class.

References

- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 10. Sigma-1 Receptor Activation Improves Oligodendrogenesis and Promotes White-Matter Integrity after Stroke in Mice with Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [bio-protocol.org]

- 18. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [en.bio-protocol.org]

- 19. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. cyagen.com [cyagen.com]

- 24. Standard operating procedure ROTAROD.pptx by dr madhulika kgmu | PPTX [slideshare.net]

- 25. media.jax.org [media.jax.org]

- 26. studylib.net [studylib.net]

- 27. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 28. Rotarod-Test for Mice [protocols.io]

- 29. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 30. How to Identify Activated Microglia | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 31. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

PRE-084 Hydrochloride: A Technical Guide for Studying Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of PRE-084 hydrochloride, a selective sigma-1 receptor (S1R) agonist, as a tool for investigating and modulating endoplasmic reticulum (ER) stress. The S1R is an ER-resident chaperone protein that plays a crucial role in cellular homeostasis, and its activation by PRE-084 has been shown to confer protection against ER stress-mediated apoptosis and cellular dysfunction in a variety of models. This document provides a comprehensive overview of its mechanism of action, experimental protocols, and key quantitative data to facilitate its use in research and drug development.

Mechanism of Action: Modulating the Unfolded Protein Response

PRE-084 exerts its effects by binding to and activating the S1R, which is strategically located at the mitochondria-associated ER membrane (MAM). Under basal conditions, S1R is bound to the ER chaperone BiP (also known as GRP78). Upon ER stress, which is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, S1R dissociates from BiP, allowing it to modulate the unfolded protein response (UPR). The UPR is a trio of signaling pathways—PERK, IRE1α, and ATF6—that aim to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Activation of S1R by PRE-084 has been shown to influence these pathways, generally promoting cell survival. For instance, PRE-084 treatment can lead to an upregulation of the pro-survival chaperone BiP and modulate the phosphorylation of key UPR effectors like eIF2α.[1][2] This modulation helps to alleviate ER stress and protect cells from apoptosis.[3]

Quantitative Data on this compound's Effects on ER Stress Markers

The following tables summarize quantitative data from various studies investigating the effects of PRE-084 on key markers of ER stress.

Table 1: In Vitro Studies

| Cell/Organism Type | PRE-084 Concentration | Treatment Duration | ER Stress Marker | Observed Effect | Reference |

| TDP43G348C-expressing zebrafish larvae | 5 μM | 24 hours | ATF4b mRNA | Increased | [1] |

| TDP43G348C-expressing zebrafish larvae | 5 μM | 2 hours | BiP mRNA | Increased | [1] |

| TDP43G348C-expressing zebrafish larvae | 5 μM | 2 hours | IRE1 mRNA | Increased | [1] |

| TDP43G348C-expressing zebrafish larvae | 5 μM | 2 hours | EIF2α mRNA | Increased | [1] |

| TDP43G348C-expressing zebrafish larvae | 5 μM | 2 hours | BiP protein | 3.6-fold increase | [1] |

Table 2: In Vivo Studies

| Animal Model | PRE-084 Dosage | Administration Route | ER Stress Marker | Observed Effect | Reference |

| Cecal Ligation and Puncture (CLP) mice | 10 mg/kg | Intravenous | BiP protein (hippocampus) | Reduced expression compared to CLP + Saline group | [2] |

| Cecal Ligation and Puncture (CLP) mice | 10 mg/kg | Intravenous | p-eIF2α/eIF2α ratio (hippocampus) | Significantly decreased phosphorylation compared to CLP + Saline group | [2] |

| Root avulsion rats | 0.25 mg/kg | Not specified | BiP protein (motoneurons) | Increased expression | [4] |

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Activation and Modulation of the PERK Pathway

Experimental Workflow for Assessing ER Stress in vitro

Detailed Experimental Protocols

In Vitro ER Stress Induction and PRE-084 Treatment

This protocol is a general guideline based on methodologies reported in the literature.[1] Optimization may be required for specific cell lines and experimental conditions.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or water)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer for protein analysis (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

RNA extraction kit

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

ER Stress Induction: The following day, replace the medium with fresh medium containing the ER stress inducer at a predetermined optimal concentration. Incubate for the desired duration (e.g., 2-24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

-

PRE-084 Treatment: Co-treat or pre-treat cells with this compound at the desired concentration (e.g., 5 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%.

-

Cell Harvesting for Western Blot:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Samples can be stored at -80°C or used immediately for Western blot analysis.

-

-

Cell Harvesting for RT-qPCR:

-

Wash cells once with PBS.

-

Lyse cells directly in the culture dish using the lysis buffer provided with the RNA extraction kit.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

Western Blot Analysis of ER Stress Markers

Materials:

-

Protein lysate

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BiP, p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

Immunofluorescence Staining for p-eIF2α

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against p-eIF2α

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody against p-eIF2α diluted in blocking solution overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Washing: Wash three times with PBS, protected from light.

-

Counterstaining: Incubate with DAPI for 5 minutes.

-

Washing: Wash twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the sigma-1 receptor in the context of ER stress. Its ability to modulate the UPR and protect against ER stress-induced cell death makes it a compound of interest for research into neurodegenerative diseases, ischemic injury, and other conditions where ER stress is a contributing factor. The data and protocols provided in this guide offer a solid foundation for researchers to incorporate PRE-084 into their studies of ER homeostasis and cellular stress responses.

References

- 1. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Beyond Sigma-1: An In-depth Technical Guide to the Molecular Interactions of PRE-084 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRE-084 hydrochloride is a widely utilized pharmacological tool, primarily recognized for its high affinity and selectivity as a sigma-1 receptor (S1R) agonist. While its effects are predominantly attributed to S1R activation, a comprehensive understanding of its molecular interactions requires an exploration of its potential off-target activities and, more significantly, the downstream consequences of S1R engagement on other receptor systems. This technical guide provides a detailed overview of the molecular targets of PRE-084 beyond the sigma-1 receptor, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support further research and drug development.

I. Quantitative Analysis of PRE-084 Binding Affinity

PRE-084 exhibits a high degree of selectivity for the sigma-1 receptor over the sigma-2 receptor and other receptor systems. The available binding affinity data underscores this selectivity.

| Target Receptor | Ligand | Assay Type | Species | Tissue/System | Affinity (nM) | Reference |

| Sigma-1 | PRE-084 | Radioligand Binding (IC50) | Guinea Pig | Brain | 44 | [1] |

| Sigma-1 | PRE-084 | Radioligand Binding (Ki) | Not Specified | Recombinant | 2.2 | [2] |

| Sigma-2 | PRE-084 | Radioligand Binding (Ki) | Not Specified | Recombinant | 13091 | [2] |

| PCP Site of NMDA Receptor | PRE-084 | Radioligand Binding (IC50) | Rat | Brain | > 100,000 | [1] |

| Various Other Receptors | PRE-084 | Radioligand Binding (IC50) | Not Specified | Not Specified | > 10,000 | [1] |

Note: The IC50 and Ki values confirm that PRE-084's primary interaction is with the sigma-1 receptor, with significantly weaker or negligible affinity for the sigma-2 receptor and the PCP site of the NMDA receptor. The effects of PRE-084 on the glutamatergic and dopaminergic systems are therefore considered to be mediated indirectly through S1R activation.

II. Indirect Modulation of the Glutamatergic System

Evidence suggests that PRE-084, through its activation of the sigma-1 receptor, can modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This modulation is not due to direct binding but rather through S1R-mediated signaling cascades.

A. Potentiation of NMDA Receptor Responses

Activation of the sigma-1 receptor by PRE-084 has been shown to potentiate NMDA receptor responses.[1] This effect is thought to be mediated by the prevention of SK channel currents, which are known to hyperpolarize the neuronal membrane and thereby strengthen the voltage-dependent magnesium block of the NMDA receptor.[1]

B. Upregulation of NMDA Receptor Expression

Studies have indicated that PRE-084 can increase the expression of NMDA receptors, specifically the GluN2A subunit, in the hippocampus of rats.[1] This suggests a role for sigma-1 receptor activation in regulating the synaptic localization and density of NMDA receptors.

C. Suppression of NMDA Receptor-Mediated Currents

In retinal ganglion cells, activation of the sigma-1 receptor by PRE-084 has been demonstrated to suppress NMDA receptor-mediated currents.[3] This effect is mediated by a G-protein-dependent signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC).[3]

Experimental Protocols

1. Electrophysiological Recording of NMDA Receptor Currents:

-

Preparation: Acute brain slices (e.g., hippocampus or retina) or cultured neurons are prepared.

-

Recording: Whole-cell patch-clamp recordings are performed on target neurons.

-

Stimulation: NMDA receptor-mediated currents are evoked by local application of NMDA.

-

Pharmacology: A baseline NMDA response is established before the application of PRE-084. The effect of PRE-084 on the amplitude and kinetics of the NMDA current is then measured. Co-application with a sigma-1 receptor antagonist (e.g., BD-1047) can be used to confirm the specificity of the effect.[3]

2. Western Blotting for NMDA Receptor Subunit Expression:

-

Tissue/Cell Lysis: Hippocampal tissue or cultured neurons are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for NMDA receptor subunits (e.g., anti-GluN2A) and a loading control (e.g., anti-β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

III. Indirect Modulation of the Dopaminergic System

PRE-084 can also indirectly influence the dopaminergic system, primarily through the interaction of the sigma-1 receptor with dopamine (B1211576) receptors.

A. Facilitation of Dopamine Receptor Interaction

Activation of the sigma-1 receptor by agonists like PRE-084 can facilitate the interaction between sigma-1 receptors and dopamine D1 receptors.[1] This interaction is believed to stabilize a conformational state of the D1 receptor that enhances dopamine binding and subsequent signaling.[1]

B. Modulation of Dopamine D1 Receptor Signaling

The heteromerization of sigma-1 and dopamine D1 receptors can lead to a potentiation of D1 receptor-mediated adenylyl cyclase activation and subsequent cAMP production.[4] Furthermore, this interaction can influence downstream signaling pathways such as the MAPK/ERK pathway.[4]

Experimental Protocols

1. Co-immunoprecipitation to Assess S1R-D1R Interaction:

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is co-transfected with plasmids encoding tagged versions of the sigma-1 receptor and the dopamine D1 receptor (e.g., Flag-S1R and HA-D1R).

-

Treatment: Cells are treated with PRE-084 to stimulate S1R.

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-Flag antibody) to pull down the S1R and any interacting proteins.

-

Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and immunoblotted with an antibody against the other tag (e.g., anti-HA antibody) to detect the presence of the D1 receptor.

2. cAMP Assay to Measure D1 Receptor Activity:

-

Cell Culture and Transfection: Cells expressing the dopamine D1 receptor are cultured.

-

Treatment: Cells are pre-treated with PRE-084 followed by stimulation with a D1 receptor agonist (e.g., SKF 81297).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

V. Conclusion

While PRE-084 is unequivocally a selective sigma-1 receptor agonist, its pharmacological profile extends beyond simple S1R activation. The research highlighted in this guide demonstrates that PRE-084, by engaging the sigma-1 receptor, initiates a cascade of molecular events that indirectly modulate the function of critical neurotransmitter systems, including the glutamatergic and dopaminergic systems. These indirect actions, mediated by protein-protein interactions and downstream signaling pathways, are crucial for a comprehensive understanding of PRE-084's in vivo effects. The provided experimental frameworks and signaling diagrams offer a foundation for researchers to further investigate these complex interactions and explore the therapeutic potential of targeting the sigma-1 receptor in various neurological and psychiatric disorders.

References

- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation of the ζ receptor 1 suppresses NMDA responses in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]